5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione involves the formation of the isoindole skeleton, which consists of a fused five-membered imide and a six-membered ring . One common method includes the ring-opening reaction of epoxy alcohols with nucleophiles such as methanol (MeOH), followed by conversion to corresponding acetate derivatives . The reaction conditions are typically thermodynamically controlled to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imide or hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like methanol (MeOH) or halides (Br⁻, Cl⁻) are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the isoindole structure, such as methoxydiols and acetate derivatives .
Scientific Research Applications
5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for 5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), which play crucial roles in cellular signaling . The compound’s effects are mediated through its ability to bind to these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Shares a similar isoindole structure but differs in the degree of hydrogenation.
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl: Another compound with a similar fused ring system but different functional groups.
Uniqueness
5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its specific hydroxyl and imide functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-2,4-6,10H,3H2,(H,9,11,12) |
InChI Key |
GNUDNAYOODXBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC2C1C(=O)NC2=O)O |
Origin of Product |
United States |
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